molecular formula C9H6N2O3 B3023498 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid CAS No. 4901-94-4

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

Cat. No.: B3023498
CAS No.: 4901-94-4
M. Wt: 190.16 g/mol
InChI Key: XWHYSVFRPYIDHP-UHFFFAOYSA-N
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Description

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound featuring a fused bicyclic structure with nitrogen atoms at positions 1 and 4. The hydroxyl group at position 4 and the carboxylic acid at position 3 confer unique chemical reactivity, making it a versatile intermediate in pharmaceutical synthesis. Its derivatives are often explored for antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

4-oxo-1H-1,6-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h1-4H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHYSVFRPYIDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901214548
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4901-94-4
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4901-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901214548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,6-naphthyridine-3-carboxylic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by cyclization and decarboxylation . The reaction conditions often include prolonged refluxing in concentrated hydrobromic acid, which facilitates the formation of the naphthyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The hydroxyl group at position 4 (pKa ≈ 4.08) exhibits moderate acidity, enabling deprotonation under basic conditions for nucleophilic substitution. Industrial patents describe alkylation using aliphatic hydrocarbon halides (e.g., diethyl sulfate) in the presence of bases like sodium hydroxide or potassium carbonate .

Example Reaction:

4 Hydroxy 1 6 naphthyridine 3 carboxylic acid+R XBase1 R 4 oxo 1 6 naphthyridine 3 carboxylic acid\text{4 Hydroxy 1 6 naphthyridine 3 carboxylic acid}+\text{R X}\xrightarrow{\text{Base}}\text{1 R 4 oxo 1 6 naphthyridine 3 carboxylic acid}

  • Reagents : Alkyl halides (R-X), acid acceptors (e.g., NaOH)

  • Conditions : Reflux in ethanol/water or dimethylformamide .

  • Products : Alkylated derivatives with enhanced lipophilicity for pharmacological applications .

Oxidation and Reduction

The naphthyridine core undergoes redox reactions:

Oxidation

The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions, forming quinone-like derivatives .
Reagents : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction

Hydrogenation of the naphthyridine ring yields dihydro derivatives, which retain antibacterial activity .
Reagents : H₂ gas with cobalt or ruthenium catalysts under mild conditions .

Substitution Reactions

The carboxylic acid group participates in esterification and amidation.

Esterification

Reaction with alcohols in acidic media produces esters, improving bioavailability :

4 Hydroxy 1 6 naphthyridine 3 carboxylic acid+R OHH+3 R ester 4 hydroxy 1 6 naphthyridine\text{4 Hydroxy 1 6 naphthyridine 3 carboxylic acid}+\text{R OH}\xrightarrow{\text{H}^+}\text{3 R ester 4 hydroxy 1 6 naphthyridine}

  • Reagents : Ethanol, sulfuric acid

  • Applications : Prodrug synthesis for antimicrobial agents .

Decarboxylation

Thermal or acidic conditions induce decarboxylation, removing the carboxylic acid group to form 4-hydroxy-1,6-naphthyridine :

4 Hydroxy 1 6 naphthyridine 3 carboxylic acidΔ4 Hydroxy 1 6 naphthyridine+CO2\text{4 Hydroxy 1 6 naphthyridine 3 carboxylic acid}\xrightarrow{\Delta}\text{4 Hydroxy 1 6 naphthyridine}+\text{CO}_2

  • Conditions : Heating in mineral oil or diphenyl ether .

Metal Complexation

The nitrogen-rich structure chelates metal ions, forming complexes with cobalt or ruthenium for catalytic applications .

Mechanistic Insights

  • Alkylation : Proceeds via an Sₙ2 mechanism at the deprotonated hydroxyl oxygen .

  • Oxidation : Involves radical intermediates during hydroxyl-to-ketone conversion.

  • Decarboxylation : Follows a six-membered cyclic transition state, releasing CO₂ .

Scientific Research Applications

Scientific Research Applications

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid has multiple applications across scientific disciplines, particularly in chemistry, biology, and medicine. Below are detailed insights into these applications:

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, facilitating the development of new derivatives with enhanced properties.

Biology

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests its potential as a lead compound for developing new antibiotics or antimicrobial agents.
  • Anticancer Activity : The compound has been studied for its anticancer properties, showing efficacy in targeting cancer cells through specific biochemical pathways. The interaction of 1,6-naphthyridine derivatives with cellular targets can lead to alterations in cancer cell behavior.

Medicine

  • Therapeutic Development : There is ongoing research into the role of this compound in developing new therapeutic agents for treating infectious diseases and cancer. Its mechanism of action involves inhibiting bacterial enzymes or receptors, which can contribute to its antibacterial effects .
  • Pharmaceutical Applications : The compound has potential applications in pharmaceuticals as it may serve as a precursor for synthesizing various medicinal compounds aimed at treating neoplastic diseases and infections .

Industrial Applications

  • Dyes and Pigments : Beyond biological applications, this compound finds utility in the development of dyes and pigments due to its chemical properties that allow for coloration processes.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of naphthyridines, derivatives of 4-hydroxy-1,6-naphthyridine demonstrated significant inhibition against several bacterial strains including Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the naphthyridine structure could enhance bioactivity further.

Case Study: Anticancer Research

Another research project focused on the anticancer effects of this compound revealed that it effectively inhibited proliferation in specific cancer cell lines. The mechanism was linked to inducing apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent.

Comparison with Similar Compounds

1,5- vs. 1,6-Naphthyridine Isomers

The positional isomer 4-hydroxy-1,5-naphthyridine-3-carboxylic ester () differs in nitrogen placement, leading to distinct electronic and steric properties. For example:

  • Reactivity in Cyclization : The 1,6-isomer undergoes cyclization with ethoxymethylmalonic ester more efficiently due to favorable orbital alignment .
  • Biological Activity : 1,5-Naphthyridine derivatives often exhibit reduced antimicrobial potency compared to 1,6-analogs, likely due to altered hydrogen-bonding capabilities .

4-Oxo vs. 2-Oxo Derivatives

  • 4-Oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 4901-94-4, ): The keto group at position 4 stabilizes the enolic form, enhancing acidity (pKa ~3.5) compared to the 2-oxo isomer (pKa ~4.2) .
  • 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid (CAS 219849-79-3, ): The shifted oxo group reduces conjugation with the carboxylic acid, leading to weaker electrophilicity in amidation reactions .

Substituent Effects on Reactivity and Stability

Halogenated Derivatives

  • 5-Chloro-1,4-dihydro-4-oxo-1,6-naphthyridine-3-carboxylic acid ethyl ester (): The chlorine atom at position 5 increases lipophilicity (logP 2.1 vs. 1.4 for the parent compound) and enhances stability against hydrolysis .
  • 7-Chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Chlorine at position 7 directs electrophilic substitution to position 8, enabling regioselective functionalization .

Alkyl and Aryl Substituents

  • 4-Phenyl-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylic acid ethyl ester (): The phenyl group at position 4 increases molecular weight (308.33 g/mol) and steric bulk, reducing solubility in polar solvents (e.g., 0.5 mg/mL in water vs. 12 mg/mL for the unsubstituted analog) .
  • 5,7-Dimethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Methyl groups at positions 5 and 7 accelerate decarboxylation (50% yield at 260°C with Cu powder) by stabilizing the transition state through hyperconjugation .

Tetrahydro Derivatives and Saturation Effects

  • 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid (): Partial saturation of the naphthyridine ring improves solubility (25 mg/mL in ethanol) and reduces photodegradation rates (t1/2 >24 hours under UV light vs. 8 hours for the unsaturated form) .

Functional Group Transformations

Ester Hydrolysis

  • Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate (): Hydrolysis with 2M KOH at 90°C yields the carboxylic acid in 93% yield, demonstrating faster kinetics than non-chlorinated esters (e.g., 65% yield for 5,7-dimethyl analog under similar conditions) .

Decarboxylation

  • 8-Nitro-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid (): Decarboxylation in quinoline at 190°C proceeds with 77% yield, whereas nitro-free analogs require higher temperatures (≥250°C) .

Key Data Tables

Table 1: Physical Properties of Selected Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) logP Reference
4-Hydroxy-1,6-naphthyridine-3-carboxylic acid C9H6N2O3 190.16 12 mg/mL 1.4
5-Chloro-1,4-dihydro-4-oxo-ethyl ester C11H9ClN2O3 252.65 <0.1 mg/mL 2.1
4-Phenyl-2-methyl-5-oxo-ethyl ester C18H16N2O3 308.33 0.5 mg/mL 3.0

Table 2: Decarboxylation Conditions and Yields

Compound Conditions Yield Reference
5,7-Dimethyl-4-oxo-3-carboxylic acid Cu powder, 260°C, 10 mmHg 50%
8-Nitro-4-oxo-3-carboxylic acid Quinoline, 190°C, N2 77%

Biological Activity

4-Hydroxy-1,6-naphthyridine-3-carboxylic acid is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. This compound exhibits significant activity against various bacterial strains. For instance, derivatives have shown selective antibacterial effects against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa, with some compounds demonstrating superior efficacy compared to traditional antibiotics like ciprofloxacin and enoxacin .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus15.62
This compoundPseudomonas aeruginosa12.45

Anti-inflammatory Activity

Research indicates that naphthyridine derivatives can inhibit the production of nitric oxide in macrophage cell lines, which is crucial for their anti-inflammatory effects. The compound has been shown to reduce lipopolysaccharide-induced inflammation in RAW 264.7 cells with an IC50 ranging from 7.73 to 15.09 µM .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and cervical cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins such as XIAP .

Cancer Cell LineIC50 (µg/mL)
H1299 (lung cancer)10.47
HeLa (cervical cancer)12.00

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of various naphthyridine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The study found that compounds similar to this compound exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophages demonstrated that treatment with naphthyridine derivatives resulted in a dose-dependent reduction in nitric oxide production. This finding supports their potential use as anti-inflammatory agents in clinical settings .

Case Study 3: Anticancer Activity

A series of experiments conducted on various cancer cell lines showed that treatment with this compound led to significant apoptosis induction. The compound was found to interfere with the cell cycle and promote G1 arrest, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the primary synthetic routes for preparing 4-hydroxy-1,6-naphthyridine-3-carboxylic acid?

The compound is typically synthesized via hydrolysis of its ester or nitrile precursors. For example:

  • Ester hydrolysis : Ethyl 7-chloro-1-ethyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylate undergoes alkaline hydrolysis (2M KOH, 90°C, 14 min) to yield the carboxylic acid derivative with 93% efficiency .
  • Nitrile hydrolysis : Substrates like 2-amino-6-p-tert-butoxycarbonylphenyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile are treated with HCl gas in MeNO₂ to produce carboxylic acids .
    Methodological Note : Acidic or alkaline conditions are selected based on substituent stability. For instance, acidic conditions (HCl/H₂O/EtOH) are used for halogenated derivatives to avoid side reactions .

Q. How is the purity and structural integrity of this compound verified experimentally?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., downfield shifts for the carboxylic proton at δ 12–14 ppm). IR spectroscopy identifies the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₈N₂O₃: calculated 204.0535, observed 204.0532) .

Q. What are the key stability considerations for handling this compound?

  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis or decarboxylation .
  • Light sensitivity : Protect from UV exposure, as naphthyridine cores are prone to photodegradation .

Advanced Research Questions

Q. How do substituents influence the reactivity of this compound in decarboxylation reactions?

  • Electron-withdrawing groups (e.g., Cl, CF₃) accelerate decarboxylation by stabilizing the transition state. For example, 6-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .
  • Steric hindrance : Bulky substituents (e.g., cyclopropyl) reduce reaction rates by impeding CO₂ release .
    Data Contradiction : Some studies report conflicting activation energies for halogenated derivatives, possibly due to solvent polarity effects .

Q. What strategies resolve conflicting spectral data for naphthyridine derivatives?

  • Comparative analysis : Cross-reference NMR data with structurally similar compounds (e.g., 2-methyl-1,6-naphthyridine-3-carboxylic acid, CAS 387350-63-2) to assign ambiguous peaks .
  • Computational validation : Density Functional Theory (DFT) calculations predict ¹³C chemical shifts with <2 ppm deviation from experimental values .

Q. How is this compound utilized in bioactive molecule development?

  • Antimicrobial scaffolds : The naphthyridine core is functionalized at C-4 and C-8 positions to enhance binding to bacterial DNA gyrase. For example, fluoroquinolone analogs show MIC values <0.5 µg/mL against E. coli .
  • Kinase inhibitors : Carboxylic acid derivatives form salt bridges with ATP-binding pockets (e.g., EGFR inhibition IC₅₀ = 12 nM in one study) .

Q. What are the challenges in crystallizing this compound?

  • Polymorphism : Multiple hydrogen-bonding modes (carboxylic acid dimer vs. hydroxyl-carboxylic acid networks) lead to varied crystal forms .
  • Solvent selection : Use polar aprotic solvents (e.g., DMSO) for slow evaporation, yielding diffraction-quality crystals (CCDC deposition recommended) .

Methodological Tables

Q. Table 1: Reaction Yields Under Varied Hydrolysis Conditions

PrecursorConditionsYield (%)Reference
Ethyl 7-chloro-1-ethyl ester2M KOH, 90°C, 14 min93
Ethyl 5,7-dimethyl ester1M NaOH, reflux, 2 h65
Nitrile derivativeHCl gas/MeNO₂, 20°C77

Q. Table 2: Spectral Data for Key Derivatives

Compound¹H NMR (δ, ppm)IR (C=O, cm⁻¹)
This compound12.8 (s, 1H, COOH)1695
2-Methyl derivative (CAS 387350-63-2)2.5 (s, 3H, CH₃)1702

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-1,6-naphthyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-1,6-naphthyridine-3-carboxylic acid

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